1-(1-Ethoxycyclopropyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethoxycyclopropyl)methanamine hydrochloride is an organic compound with a unique cyclopropyl structure It is a derivative of methanamine, where the cyclopropyl ring is substituted with an ethoxy group
Analyse Chemischer Reaktionen
1-(1-Ethoxycyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogenoalkanes, ammonia, and various oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethoxycyclopropyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It may be used in studies involving amine derivatives and their biological activities.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Ethoxycyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. In acidic environments, it may undergo hydrolysis to release active components that exert biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethoxycyclopropyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(1-Isopropylcyclopropyl)methanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride These compounds share a cyclopropyl structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Eigenschaften
CAS-Nummer |
2839138-77-9 |
---|---|
Molekularformel |
C6H14ClNO |
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(1-ethoxycyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-6(5-7)3-4-6;/h2-5,7H2,1H3;1H |
InChI-Schlüssel |
QCEDCKCCLDQOON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.